molecular formula C20H27NO2 B2541806 N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide CAS No. 701250-94-4

N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide

Cat. No.: B2541806
CAS No.: 701250-94-4
M. Wt: 313.441
InChI Key: SNSYKZCMGKQVPO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane core, a phenyl group, and a methoxyethyl substituent, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide typically involves the following steps:

    Formation of Adamantane Derivative: The adamantane core is functionalized to introduce a carboxylic acid group.

    Amide Bond Formation: The carboxylic acid derivative is reacted with 2-methoxyethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

    Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity to receptors or enzymes. The phenyl group and methoxyethyl substituent contribute to the compound’s lipophilicity and ability to cross biological membranes. The exact pathways and targets may vary depending on the specific application, but common targets include viral proteins, cancer cell receptors, and polymer matrices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of an adamantane core, phenyl group, and methoxyethyl substituent is unique to this compound.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-23-8-7-21-18(22)20-12-15-9-16(13-20)11-19(10-15,14-20)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSYKZCMGKQVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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